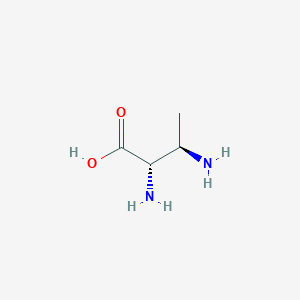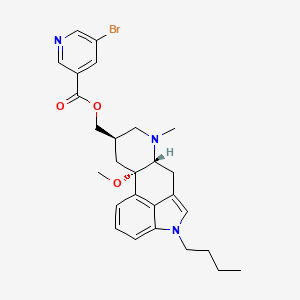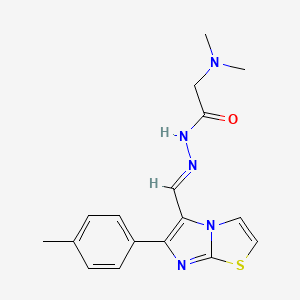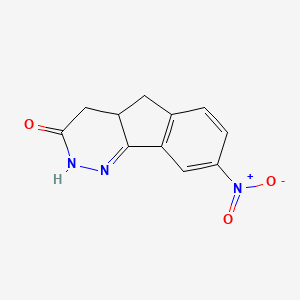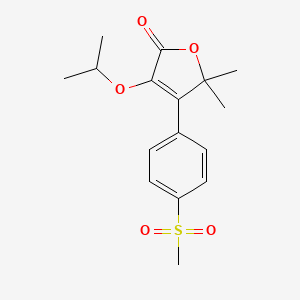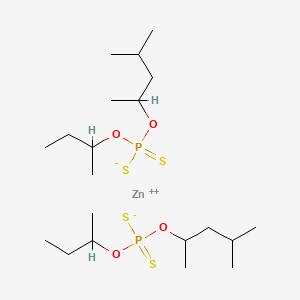
zinc O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts involves the reaction of phosphorodithioic acid with zinc oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired zinc salts. The process involves the following steps:
Preparation of Phosphorodithioic Acid Esters: The esters are synthesized by reacting alcohols (sec-butyl and 1,3-dimethylbutyl) with phosphorus pentasulfide.
Formation of Zinc Salts: The esters are then reacted with zinc oxide to form the zinc salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and alcohols.
Substitution: The zinc ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Metal salts such as calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and other oxidized phosphorus compounds.
Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.
Substitution: New metal phosphorodithioates.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts has a wide range of applications in scientific research and industry:
Chemistry: Used as an additive in lubricants to study the effects of anti-wear and anti-corrosion properties.
Biology: Investigated for its potential effects on biological systems, particularly in the context of metal ion interactions.
Medicine: Explored for its potential use in drug formulations and delivery systems.
Wirkmechanismus
The primary mechanism of action of phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The zinc ions play a crucial role in this process by reacting with the metal surface to form a stable, adherent layer that resists degradation under high-pressure and high-temperature conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester, zinc salt
- Phosphorodithioic acid, O,O-dipropyl ester, zinc salt
- Phosphorodithioic acid, O,O-dibutyl ester, zinc salt
Uniqueness
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts is unique due to its specific ester composition, which provides a balance of anti-wear and anti-corrosion properties. The mixed esters offer enhanced solubility and stability in various lubricant formulations, making it a preferred choice in high-performance applications .
Eigenschaften
CAS-Nummer |
68784-31-6 |
|---|---|
Molekularformel |
C20H44O4P2S4Zn |
Molekulargewicht |
604.2 g/mol |
IUPAC-Name |
zinc;butan-2-yloxy-(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-6-9(4)11-13(14,15)12-10(5)7-8(2)3;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
PWMSQVOBEKFBRF-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C)OP(=S)(OC(C)CC(C)C)[S-].CCC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




